molecular formula C6H12FNO2 B13555089 (R)-2-Amino-4-fluoro-4-methylpentanoic acid

(R)-2-Amino-4-fluoro-4-methylpentanoic acid

Cat. No.: B13555089
M. Wt: 149.16 g/mol
InChI Key: UYFWXTAZASDCCA-SCSAIBSYSA-N
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Description

(R)-2-Amino-4-fluoro-4-methylpentanoic acid is a fluorinated, branched-chain amino acid characterized by a chiral center at the α-carbon (C2) and a fluorine atom at the C4 position. The S-enantiomer has a molecular formula of C₆H₁₂FNO₂, a molecular weight of 161.16 g/mol, and applications in pharmaceuticals and medical ingredients . The R-enantiomer is expected to share similar physicochemical properties (e.g., polarity, solubility) but may exhibit distinct biological activity due to stereochemical differences.

Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

(2R)-2-amino-4-fluoro-4-methylpentanoic acid

InChI

InChI=1S/C6H12FNO2/c1-6(2,7)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)/t4-/m1/s1

InChI Key

UYFWXTAZASDCCA-SCSAIBSYSA-N

Isomeric SMILES

CC(C)(C[C@H](C(=O)O)N)F

Canonical SMILES

CC(C)(CC(C(=O)O)N)F

Origin of Product

United States

Preparation Methods

Asymmetric Alkylation and Fluorination Starting from α-Allylalanine Derivatives

A notable method begins with commercially available enantiomerically pure α-allylalanine derivatives. The general synthetic sequence involves:

  • Protection of the amino group with tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups.
  • Alkylation at the α-carbon with fluorinated reagents or allyl iodide to introduce the 4-fluoro-4-methyl substituent.
  • Subsequent fluorination via nucleophilic substitution or electrophilic fluorination.
  • Deprotection to yield the free amino acid.

For example, the synthesis of (R)-2-amino-4-fluoro-4-methylpentanoic acid analogs has been reported using α-allylalanine carbamates treated with fluorinating agents under mild conditions, followed by purification steps to isolate the enantiomerically enriched product.

Dynamic Kinetic Resolution (DKR) of Racemic Precursors

Dynamic kinetic resolution has been successfully applied to fluorinated amino acids structurally related to (R)-2-amino-4-fluoro-4-methylpentanoic acid. This approach involves:

  • Starting from racemic mixtures of amino acid hydrochloride salts.
  • Using chiral ligands complexed with transition metals (e.g., nickel(II) chloride) in the presence of base and methanol.
  • The racemate undergoes simultaneous racemization and selective complexation, allowing isolation of the desired (R)-enantiomer.
  • The product is often isolated as an Fmoc-protected derivative for ease of handling.

This method is advantageous for scale-up, providing high yields and excellent diastereoselectivity without requiring chromatographic purification.

Grignard Reaction and Epoxidation Route

Another synthetic route involves:

  • Formation of an amide intermediate followed by Grignard reaction using isopropylmagnesium chloride and 2-bromopropene to introduce the methyl and allyl groups.
  • Epoxidation of the resulting unsaturated ketone intermediate using a manganese-based catalyst.
  • Epimerization and deprotection steps to yield the target amino acid.

This method emphasizes the use of a highly selective manganese catalyst to achieve the desired 2R epoxide isomer, which is a key intermediate for the fluorinated amino acid synthesis.

Decarboxylative Fluorination of Carboxylic Acids

Decarboxylative fluorination offers a mild and operationally simple method to introduce fluorine atoms into carboxylic acid substrates:

  • The reaction uses fatty acids as starting materials with a monovalent silver salt catalyst.
  • Fluorinating reagents such as Selectfluor or its hexafluorophosphate derivatives are employed.
  • The reaction proceeds in aqueous or mixed solvents at temperatures from room temperature to 80 °C.
  • This method efficiently converts carboxylic acids into fluorinated products with good chemoselectivity and functional group tolerance.

While this method is more general, it can be adapted for the synthesis of fluorinated amino acid derivatives including (R)-2-amino-4-fluoro-4-methylpentanoic acid.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Asymmetric alkylation & fluorination Uses protected α-allylalanine derivatives; fluorination step High stereoselectivity; well-established Multi-step; requires protection/deprotection
Dynamic kinetic resolution (DKR) Racemic amino acid salt; chiral ligand and metal catalyst Scalable; no chromatography; high yield Requires chiral ligand and metal complex
Grignard reaction & epoxidation Amide intermediate; Grignard reagent; manganese catalyst High stereoselectivity; efficient catalyst use Sensitive to impurities; multi-step
Decarboxylative fluorination Fatty acid substrates; silver catalyst; Selectfluor Mild conditions; operationally simple May require optimization for amino acids

Experimental Data and Yields

Example: Dynamic Kinetic Resolution of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride (Analogous Method)

Step Conditions Yield (%) Notes
Hydrochloride salt preparation Heating with 6 N HCl at 100 °C for 4 h 88.8 Crude salt isolated by filtration
DKR reaction NiCl2, chiral ligand, K2CO3 in methanol at 50 °C ~90 High diastereoselectivity; scalable
Fmoc protection pH > 8, Fmoc-OSu in acetonitrile Quantitative Facilitates purification

Example: Grignard and Epoxidation Route

Step Reagents & Conditions Conversion (%) Selectivity (diastereomeric ratio)
Grignard addition Isopropylmagnesium chloride, 2-bromopropene >97 High, dependent on reagent purity
Epoxidation Manganese catalyst, oxidant >99.5 ~90-95% favoring desired isomer

Scientific Research Applications

®-2-Amino-4-fluoro-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the amino and methyl groups contribute to the overall activity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking normal enzymatic functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amino Acids

(a) (R)-2-Amino-2-(4-fluorophenyl)acetic Acid (D-4-Fluorophenylglycine)
  • Molecular Formula: C₈H₈FNO₂
  • Molecular Weight : 183.15 g/mol
  • Key Features : Contains a fluorophenyl group instead of a branched alkyl chain. The fluorine atom is located on the aromatic ring, enhancing electronic effects in drug-receptor interactions. This compound is used in antibiotic synthesis (e.g., β-lactams) .
  • Comparison: Unlike (R)-2-Amino-4-fluoro-4-methylpentanoic acid, this compound lacks a branched hydrocarbon chain, leading to differences in solubility and metabolic stability.
(b) 4-Amino-5,5-difluoropentanoic Acid
  • Molecular Formula: C₅H₉F₂NO₂
  • Molecular Weight : 153.13 g/mol
  • Key Features: Features two fluorine atoms at the C5 position and a linear carbon chain.
  • Comparison : The absence of a methyl group at C4 and the linear structure reduce steric hindrance compared to the target compound.

Branched-Chain Amino Acids

(a) (2R,4R)-4-Amino-2-methyl-5-phenylpentanoic Acid
  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 219.27 g/mol
  • Key Features : Contains a phenyl group at C5 and a methyl group at C2. The dual chiral centers (C2 and C4) confer conformational rigidity, making it useful in peptide synthesis .
  • Comparison: The phenyl group introduces aromaticity, which is absent in (R)-2-Amino-4-fluoro-4-methylpentanoic acid, altering lipophilicity and bioavailability.
(b) 2-Aminomethyl-4-methylpentanoic Acid
  • Molecular Formula: C₇H₁₅NO₂
  • Molecular Weight : 145.20 g/mol
  • Key Features: A non-fluorinated analog with an aminomethyl group at C2. Used in studies of amino acid transporters .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Position Key Functional Groups Applications
(R)-2-Amino-4-fluoro-4-methylpentanoic acid* C₆H₁₂FNO₂ 161.16 C4 Branched alkyl, α-amino acid Pharmaceuticals (inferred)
(S)-2-Amino-4-fluoro-4-methylpentanoic acid C₆H₁₂FNO₂ 161.16 C4 Branched alkyl, α-amino acid Pharmaceuticals
(R)-2-Amino-2-(4-fluorophenyl)acetic acid C₈H₈FNO₂ 183.15 Aromatic C4 Phenyl, α-amino acid Antibiotic synthesis
4-Amino-5,5-difluoropentanoic acid C₅H₉F₂NO₂ 153.13 C5 Linear alkyl, α-amino acid Research chemicals

Data for the *R-enantiomer is inferred from the S-enantiomer and structural analogs.

Research Findings and Functional Insights

  • Stereochemical Impact: The S-enantiomer of 2-Amino-4-fluoro-4-methylpentanoic acid is prioritized in drug development due to its established synthesis routes and commercial availability . The R-enantiomer’s biological activity remains understudied but may exhibit unique pharmacokinetic profiles.
  • Fluorine Effects: Fluorination at C4 in (R)-2-Amino-4-fluoro-4-methylpentanoic acid enhances metabolic stability compared to non-fluorinated analogs like 2-aminomethyl-4-methylpentanoic acid .
  • Branched vs. Linear Chains: Branched structures (e.g., 4-methylpentanoic acid backbone) improve resistance to proteolytic degradation compared to linear analogs like 4-amino-5,5-difluoropentanoic acid .

Biological Activity

(R)-2-Amino-4-fluoro-4-methylpentanoic acid, a chiral amino acid, has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and imaging. This compound is characterized by its unique fluorinated structure, which enhances its pharmacological properties and potential applications.

  • Molecular Formula : C₅H₈FNO₂
  • Molar Mass : 149.16 g/mol
  • Chirality : The compound exists in two enantiomeric forms, (R) and (S), with distinct biological activities.

The presence of a fluorine atom at the 4-position of the pentanoic acid chain contributes to its unique properties compared to other amino acids. This modification allows for better interaction with biological systems and enhances its ability to cross the blood-brain barrier, making it a candidate for various medical applications.

1. Imaging Applications

(R)-2-Amino-4-fluoro-4-methylpentanoic acid has been investigated as a potential tracer for positron emission tomography (PET) imaging, particularly in the context of brain tumors. Its ability to effectively cross the blood-brain barrier facilitates its uptake in tumor tissues compared to normal brain tissue. This property is crucial for developing non-invasive imaging techniques that can aid in diagnosing and monitoring brain tumors.

Table 1: Comparison of Tracers for Brain Tumor Imaging

Tracer NameUptake MechanismTumor-to-Brain RatioReference
(R)-2-Amino-4-fluoro-4-methylpentanoic acidSystem L transportHigh
(S)-5-[18F]fluorohomoleucineLAT1-mediated uptakeModerate
(S)-[18F]FETSystem L substrateEstablished

2. Pharmacological Effects

Research indicates that (R)-2-amino-4-fluoro-4-methylpentanoic acid may also exhibit immunosuppressive properties, similar to other fluorinated amino acids. Its interactions with specific transport systems enhance its uptake in various cell types, which can be leveraged for therapeutic applications .

Study 1: PET Imaging Efficacy

A study utilizing a U-87 xenograft model demonstrated that (R)-2-amino-4-fluoro-4-methylpentanoic acid showed rapid tumor uptake and favorable in vivo kinetics. The biodistribution studies indicated that this compound could serve as an effective imaging agent for glioblastoma, providing higher tumor-to-brain ratios compared to other established tracers like (S)-[18F]FET .

Study 2: Transport Mechanisms

In vitro assays revealed that both enantiomers of (R)-2-amino-4-fluoro-4-methylpentanoic acid enter cells via sodium-independent transport systems. The studies highlighted the importance of these transport mechanisms in enhancing the compound's cellular uptake, which is critical for its application in targeted therapies and imaging .

Synthesis and Applications

Several synthesis methods have been developed to produce (R)-2-amino-4-fluoro-4-methylpentanoic acid in sufficient quantities for research purposes. These methods are essential for exploring its biological activity and potential therapeutic uses.

Table 2: Synthesis Methods Overview

Method NameDescriptionYield (%)
Chemical SynthesisTraditional organic synthesis techniquesVariable
Enzymatic SynthesisBiocatalysis using specific enzymesHigh

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